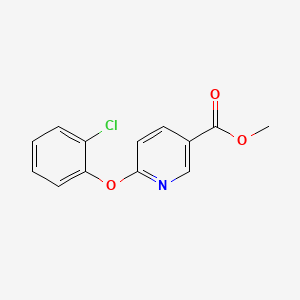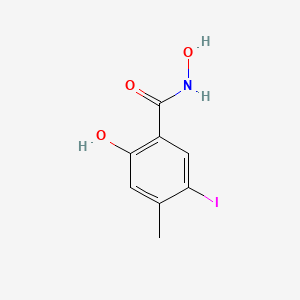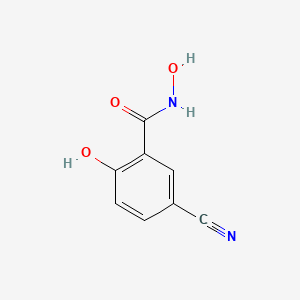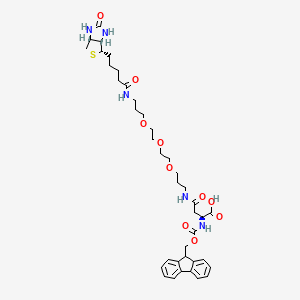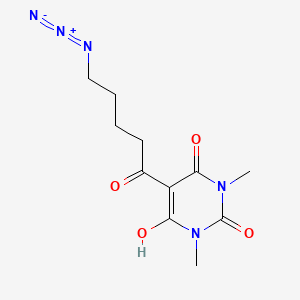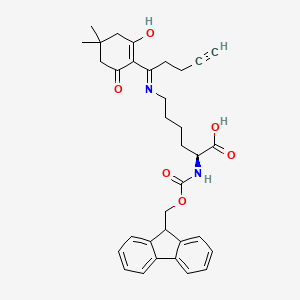
Fmoc-L-Lys(N3-Aca-DIM)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Lys(N3-Aca-DIM)-OH is a synthetic amino acid that has been increasingly used in scientific research in recent years. It is a derivative of lysine, a naturally-occurring amino acid, and is used in a variety of applications in the field of biochemistry and molecular biology. This article will discuss the synthesis method of Fmoc-L-Lys(N3-Aca-DIM)-OH, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Fmoc-L-Lys(N3-Aca-DIM)-OH has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and peptides, as well as to study the interactions between proteins and other molecules. It has also been used to study the structure of DNA and RNA, and to develop new drugs and therapies.
作用機序
Fmoc-L-Lys(N3-Aca-DIM)-OH functions as a ligand, which means it binds to a specific target molecule. The binding of Fmoc-L-Lys(N3-Aca-DIM)-OH to the target molecule can alter its structure, function, and/or activity. The exact mechanism of action of Fmoc-L-Lys(N3-Aca-DIM)-OH is not yet fully understood.
Biochemical and Physiological Effects
Fmoc-L-Lys(N3-Aca-DIM)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to regulate the expression of genes, and to alter the structure and function of proteins and other molecules. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
実験室実験の利点と制限
Fmoc-L-Lys(N3-Aca-DIM)-OH has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and stable in a variety of conditions. It is also relatively non-toxic and has a low molecular weight, making it easy to work with. However, Fmoc-L-Lys(N3-Aca-DIM)-OH is not as reactive as some other compounds, which can limit its usefulness in some experiments.
将来の方向性
The use of Fmoc-L-Lys(N3-Aca-DIM)-OH in scientific research is still in its early stages. There are many potential future directions for research, including the development of new drugs and therapies, the study of protein-protein interactions, and the study of the structure and function of proteins and other molecules. Additionally, further research into the mechanism of action of Fmoc-L-Lys(N3-Aca-DIM)-OH may lead to a better understanding of its effects on biochemical and physiological processes.
合成法
Fmoc-L-Lys(N3-Aca-DIM)-OH is typically synthesized using a two-step method. In the first step, lysine is reacted with N-acetyl-L-cysteine and N,N-dimethylformamide (DMF) to form N-acetyl-L-cysteine-L-lysine (N3-Aca-Lys). In the second step, the N3-Aca-Lys is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of triethylamine (TEA) to form Fmoc-L-Lys(N3-Aca-DIM)-OH.
特性
IUPAC Name |
(2S)-6-[[6-azido-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)hexylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O6/c1-35(2)20-30(41)32(31(42)21-35)28(16-4-3-10-19-38-40-36)37-18-11-9-17-29(33(43)44)39-34(45)46-22-27-25-14-7-5-12-23(25)24-13-6-8-15-26(24)27/h5-8,12-15,27,29,41H,3-4,9-11,16-22H2,1-2H3,(H,39,45)(H,43,44)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEOBKQXWBSIEV-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)
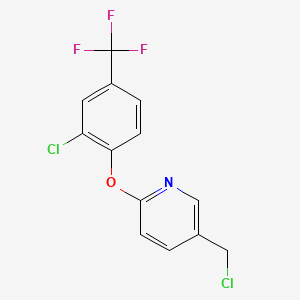
![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)

